2-Fluoro-1-(4-methylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-(4-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H9FO. It is also known by its IUPAC name, 2-fluoro-1-p-tolylethanone. This compound is characterized by the presence of a fluorine atom attached to the ethanone group and a methyl group attached to the phenyl ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(4-methylphenyl)ethan-1-one typically involves the fluorination of 1-(4-methylphenyl)ethan-1-one. One common method is the reaction of 1-(4-methylphenyl)ethan-1-one with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 2-fluoro-1-(4-methylphenyl)ethanol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: 4-methylbenzoic acid or other oxidized derivatives.
Reduction: 2-fluoro-1-(4-methylphenyl)ethanol.
Substitution: Various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-1-(4-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(4-methylphenyl)ethan-1-one depends on its interaction with molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluoro-3-methylphenyl)ethanone: Similar structure but with a different position of the fluorine atom.
2-Fluoro-1-(4-methylphenyl)ethanol: The reduced form of 2-Fluoro-1-(4-methylphenyl)ethan-1-one.
1-(4-Methylphenyl)ethan-1-one: The non-fluorinated analog.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C9H9FO |
---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
2-fluoro-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9FO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3 |
InChI Key |
QONKFRZSIAEDNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.